2-{2-[3-({5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-基}氧)氮杂环丁-1-基]-2-氧代乙基}-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a common structure in many biologically active compounds . The compound is likely to be a part of a larger class of compounds that have been synthesized for their antimicrobial activity .
科学研究应用
化学合成及衍生物
讨论中的化合物属于包含 [1,2,4]三唑并[1,5-a]嘧啶的更广泛的化合物类别。这些化合物因其各种化学转化和在合成新型杂环化合物中的潜在应用而受到关注。例如,[1,2,4]三唑并[1,5-a]嘧啶的衍生物已通过各种化学反应合成,包括使用嘧啶-4-基腙和简单的正交酯来生产 N-乙氧烷基-亚烷基-N'-嘧啶基腙。这些衍生物通过中间步骤重排成相应的 [1,2,4]三唑并[1,5-c]嘧啶,突出了它们多功能的化学性质和在合成化学中进一步探索的潜力 (Brown 和 Nagamatsu,1978)。
抗菌和抗肿瘤潜力
与 [1,2,4]三唑并[1,5-a]嘧啶相关的某些衍生物表现出抗菌和潜在的抗肿瘤特性。例如,由 3-乙酰-1,7-二苯基[1,2,4]三唑并[4,3-a]嘧啶-5(1H)-酮合成的化合物显示出抗菌活性,表明它们在药学化学中开发新的治疗剂方面具有相关性 (Farghaly,2008)。此外,研究还探索了噻吩和呋喃嘧啶衍生物的合成,其中一些表现出抗菌活性,进一步支持了这些化合物在制药应用中的潜力 (Hossain 和 Bhuiyan,2009)。
光谱和结构表征
[1,2,4]三唑并[1,5-a]嘧啶衍生物的详细光谱和结构表征在理解它们的化学行为和潜在应用中起着至关重要的作用。最近的研究,例如合成含有 1,2,4-三唑并[1,5-a]嘧啶环的新型嘧啶衍生物,已通过 X 射线单晶衍射和各种光谱技术进行表征。这种表征有助于开发具有特定生物活性的化合物,并为未来设计具有所需特性的分子的研究奠定基础 (Lahmidi 等人,2019)。
作用机制
Target of Action
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety . Compounds with this moiety have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Biochemical Pathways
Given the reported activities of similar compounds, it could potentially be involved in pathways related to immune response, signal transduction, or cell proliferation .
Result of Action
Based on the activities of similar compounds, it could potentially have effects such as modulation of immune response, inhibition of cell proliferation, or alteration of signal transduction .
属性
IUPAC Name |
2-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-10-5-14(22-15(19-10)16-9-18-22)25-11-6-20(7-11)13(24)8-21-12(23)3-2-4-17-21/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCRVCGIRRAWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。